molecular formula C13H13NO2 B071366 Ethyl 5-phenyl-1H-pyrrole-3-carboxylate CAS No. 161958-61-8

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B071366
M. Wt: 215.25 g/mol
InChI Key: XGAUDZLAAYUFKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 5-phenyl-1H-pyrrole-3-carboxylate, often involves the reaction of 2H-azirines with enamines, yielding pyrrole-2-carboxylic acid derivatives in moderate to high yields. The synthesis pathway is significant for developing new pyrrole-based compounds with potential applications in various fields (Law et al., 1984).

Molecular Structure Analysis

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate has been analyzed through spectroscopic methods such as NMR and DFT studies, which provide detailed insights into its molecular configuration and the nature of its isomers. These analyses are crucial for understanding the compound's reactivity and properties (Lyčka et al., 2010).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, including the ability to form dimers and undergo various heterocyclic transformations. Theoretical and experimental studies highlight its potential in forming hydrogen bonds and other weaker interactions, which are essential for its chemical behavior and applications (Singh et al., 2013).

Physical Properties Analysis

The physical properties of ethyl 5-phenyl-1H-pyrrole-3-carboxylate, including its crystalline structure, have been elucidated using X-ray crystallography. This analysis not only confirms the compound's geometry but also its potential for forming stable crystalline structures, important for material science applications (Aliev et al., 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophilic attacks and potential for forming heterocyclic compounds, are derived from its molecular structure and electronic configuration. DFT studies provide insights into the compound's electrophilicity and areas prone to chemical reactions, critical for synthesizing novel derivatives with tailored properties (Singh et al., 2014).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study described a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which are closely related to ethyl 5-phenyl-1H-pyrrole-3-carboxylate. This synthesis involves the reaction between 2H-azirines and enamines (Law et al., 1984).
    • Another research explored the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the synthesis of compounds related to ethyl 5-phenyl-1H-pyrrole-3-carboxylate (Cirrincione et al., 1987).
  • Spectroscopic and Structural Analysis :

    • A study conducted a comprehensive spectroscopic and GIAO DFT study of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, providing insights into its molecular structure (Lyčka et al., 2010).
    • The synthesis, absorption, fluorescence, and photoisomerisation of 2-aryl-4-arylmethylidene-pyrroline-5-ones, including derivatives of ethyl 5-phenyl-1H-pyrrole-3-carboxylate, were analyzed, indicating potential applications in materials science (Vyňuchal et al., 2008).
  • Applications in Chemical Sensing and Pharmaceuticals :

    • A study on a new colorimetric chemosensor using a compound related to ethyl 5-phenyl-1H-pyrrole-3-carboxylate demonstrated its potential in detecting metal cations like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
    • Research on ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, structurally related to ethyl 5-phenyl-1H-pyrrole-3-carboxylate, evaluated their antimalarial activities, suggesting potential pharmaceutical applications (Ningsanont et al., 2003).

Future Directions

While specific future directions for Ethyl 5-phenyl-1H-pyrrole-3-carboxylate are not mentioned in the available literature, pyrrole derivatives continue to attract attention due to their interesting pharmacological properties . They are being explored in various therapeutic areas, confirming the potential of the pyrrole moiety .

properties

IUPAC Name

ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAUDZLAAYUFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437196
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate

CAS RN

161958-61-8
Record name Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate (2.4 g, 9.1 mmol) and 10% Pd/C (100 mg) was dissolved in methanol (50 ml) at room temperature. The reaction mixture was hydrogenated for 6 hrs at room temperature and the resulting solution was filtered. After evaporated under reduced pressure, the residue was purified with normal phase preparative column chromatography to produce title compound (1.9g, 91%) as white solid.
Name
Ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution (50 mL) of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (8.5 g) in ethanol was added 10% palladium carbon (50% water containing product, 0.5 g), and the mixture was stirred under a hydrogen atmosphere at room temperature for 24 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1) to give the title compound as a colorless solid (yield 4.50 g, 62%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-phenyl-1H-pyrrole-3-carboxylate
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Reactant of Route 6
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Citations

For This Compound
8
Citations
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
H Nishida, A Hasuoka, Y Arikawa, O Kurasawa… - Bioorganic & medicinal …, 2012 - Elsevier
To discover a gastric antisecretory agent more potent than existing proton pump inhibitors, novel pyrrole derivatives were synthesized, and their H + ,K + -ATPase inhibitory activities …
Number of citations: 53 www.sciencedirect.com
L Ackermann, L Wang, AV Lygin - researchgate.net
… representative procedure was followed using ethyl 5-phenyl-1H-pyrrole-3-carboxylate (4a) (108 mg, 0.50 mmol), 1-(hex-1-yn-1-yl)-4-methoxybenzene (2i) (188 mg, 1.00 mmol) and Cu(…
Number of citations: 0 www.researchgate.net
S Ngwerume, W Lewis, JE Camp - The Journal of Organic …, 2013 - ACS Publications
… The residue was purified by flash column chromatography on silica gel (9:1 petroleum ether/ethyl acetate) to afford ethyl 5-phenyl-1H-pyrrole-3-carboxylate (8a, 37 mg, 22%) as an …
Number of citations: 58 pubs.acs.org
OI Kharaneko - Russian Journal of Organic Chemistry, 2016 - Springer
Strategies of synthesis of pyrrolo[3,4-c]pyridines were developed based on cyclization of 3-phenacyl-4-ethoxycarbonyl(acetyl)pyrrole derivatives reacting with N-methylformamide or …
Number of citations: 7 link.springer.com
F Raeppel, SL Raeppel, E Therrien - Bioorganic & medicinal chemistry …, 2015 - Elsevier
… conditions to form the pyrrole ring and submitted to a palladium-catalyzed dehalogenation reaction under hydrogen atmosphere to provide ethyl 5-phenyl-1H-pyrrole-3-carboxylate 16. …
Number of citations: 16 www.sciencedirect.com
S Ngwerume, JE Camp - The Journal of Organic Chemistry, 2010 - ACS Publications
… under reduced pressure, and the residue was purified by flash column chromatography on silica gel (3:1 petroleum/EtOAc) to afford ethyl 5-phenyl-1H-pyrrole-3-carboxylate (10b, 72 mg…
Number of citations: 89 pubs.acs.org
西田晴行 - 2017 - ncu.repo.nii.ac.jp
Ar aryl アリール AUC area under the curve 曲線下面積 Bn benzyl ベンジル Boc tert-butoxycarbonyl tert-ブトキシカルボニル Cmax maximum plasma or stomach concentration 最大血漿中…
Number of citations: 5 ncu.repo.nii.ac.jp

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